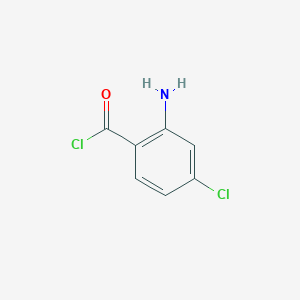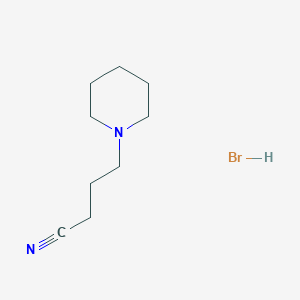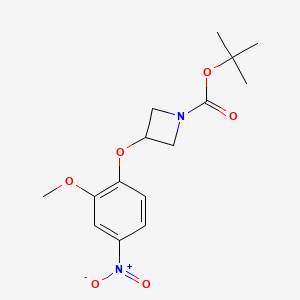
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate
Übersicht
Beschreibung
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C20H23ClN2O3 . It has a molecular weight of 374.9 g/mol . The IUPAC name for this compound is ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring which bears a carboxylate group . The InChI string representation of the molecule isInChI=1S/C20H23ClN2O3/c1-2-25-20(24)23-13-10-17(11-14-23)26-19(18-5-3-4-12-22-18)15-6-8-16(21)9-7-15/h3-9,12,17,19H,2,10-11,13-14H2,1H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.9 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 6 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Research has been conducted on the synthesis of related compounds using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, demonstrating methods to achieve reasonable overall yields and confirming structures through NMR (Zheng Rui, 2010).
Transformation and Derivation : Studies have explored the transformation of similar compounds under specific conditions, leading to the formation of various derivatives. These transformations are significant in synthesizing new compounds with potential biological activities (K. Anusevičius et al., 2014).
Regioselective Synthesis : Research on the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, closely related to the target compound, has been conducted, emphasizing the reduction of reaction times and supporting the structure with crystallographic data (P. Machado et al., 2011).
Applications in Material Science
- Dye Synthesis and Application : Studies have investigated the synthesis of disperse dyes derived from thiophene, using similar compounds. These dyes, complexed with metals like copper, cobalt, and zinc, have been assessed for their application properties on fabrics like polyester and nylon (Isaac Oluwatobi Abolude et al., 2021).
Pharmacological and Medicinal Chemistry
Antimicrobial Activity : Research on the synthesis of new pyridine derivatives, structurally related to the target compound, has shown variable and modest antimicrobial activity against various bacterial and fungal strains (N. Patel et al., 2011).
Synthesis of Radiotracers : Studies have been conducted on the synthesis of radiolabeled compounds, like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, for potential use in positron emission tomography (PET) to study cannabinoid receptors (†. R. Katoch-Rouse, A. Horti, 2003).
Antituberculosis Compounds : Research into the synthesis of pyridine derivatives and their evaluation against Mycobacterium tuberculosis has been carried out, highlighting the potential of these compounds in antituberculosis therapy (Ramaiyan Manikannan et al., 2010).
Wirkmechanismus
Target of Action
The primary target of Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key molecule involved in numerous physiological and pathological processes within the human body.
Biochemical Pathways
The specific biochemical pathways affected by this compound are not fully known. Given its target, it may influence pathways involving nitric oxide production and signaling. More research is needed to fully understand the downstream effects of this interaction .
Biochemische Analyse
Biochemical Properties
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting its distribution in the body. Additionally, it interacts with receptors such as histamine H1, influencing allergic responses .
Cellular Effects
This compound affects various types of cells and cellular processes. In immune cells, it modulates the release of inflammatory mediators, thereby influencing immune responses. In neuronal cells, it impacts neurotransmitter release and uptake, affecting cell signaling pathways. The compound also alters gene expression in liver cells, influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. It inhibits the activity of certain enzymes, such as acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This inhibition affects neurotransmission and can alter cognitive functions. The compound also activates nuclear receptors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to the compound in cell cultures has shown alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties. At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 and UDP-glucuronosyltransferase play crucial roles in its metabolism. The compound’s metabolites can influence metabolic flux and alter levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. It is transported across cell membranes by organic anion-transporting polypeptides (OATPs) and binds to plasma proteins like albumin. This binding affects its localization and accumulation in specific tissues, such as the liver and brain .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it affects protein synthesis and energy metabolism. Targeting signals and post-translational modifications direct the compound to these compartments, enhancing its biochemical effects .
Eigenschaften
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-25-20(24)23-13-10-17(11-14-23)26-19(18-5-3-4-12-22-18)15-6-8-16(21)9-7-15/h3-9,12,17,19H,2,10-11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEIRAKLLHYWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676792 | |
| Record name | Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207726-35-0 | |
| Record name | Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)









